5,5-Diphenylhydantoin Calcium Salt: Molecular Weight, Solubility Profile, and Clinical Implications
5,5-Diphenylhydantoin Calcium Salt: Molecular Weight, Solubility Profile, and Clinical Implications
Executive Summary
5,5-Diphenylhydantoin (phenytoin) is a foundational antiepileptic active pharmaceutical ingredient (API) characterized by a narrow therapeutic index and highly variable pharmacokinetics. While the sodium salt of phenytoin is widely utilized to enhance aqueous solubility, its interaction with calcium ions—forming phenytoin calcium —represents a critical thermodynamic vulnerability in drug formulation. This technical whitepaper provides an in-depth analysis of the molecular weight, solubility profile, and cellular mechanisms of the 5,5-diphenylhydantoin calcium salt, offering self-validating experimental workflows for drug development professionals.
Physicochemical Properties and Stoichiometric Variance
Phenytoin is a weak acid with a pKa of approximately 8.4, meaning it remains largely unionized in the acidic environment of the stomach but can form salts in alkaline conditions or during pharmaceutical manufacturing 1[1].
The molecular weight (MW) of phenytoin calcium depends entirely on the stoichiometric ratio of the coordination complex:
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Free Acid: The baseline MW of phenytoin free acid (C₁₅H₁₂N₂O₂) is 252.27 g/mol 2[2].
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2:1 Calcium Salt (Standard): Because calcium is divalent (Ca²⁺) and the hydantoin ring typically loses one proton per molecule during standard salt formation, the most stable pharmaceutical complex is a 2:1 ratio: (C₁₅H₁₁N₂O₂)₂·Ca. The theoretical molecular weight for this complex is 542.60 g/mol .
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1:1 Calcium Adduct: Under specific highly alkaline synthesis conditions, a 1:1 complex can form where both nitrogen protons are displaced (C₁₅H₁₀N₂O₂·Ca), yielding a molecular weight of approximately 292.35 g/mol 3[3].
Solubility Profile & Thermodynamic Incompatibilities
The intrinsic aqueous solubility of phenytoin free acid is notoriously poor, measuring approximately ~25 µg/mL at pH 6.5 1[1]. To circumvent this, formulations utilize phenytoin sodium, which boasts a solubility exceeding 70 mg/mL.
However, the solubility product constant ( Ksp ) of phenytoin calcium is exceptionally low. When highly soluble phenytoin sodium enters an aqueous microenvironment containing calcium ions, an immediate ion-exchange reaction occurs, precipitating the insoluble calcium salt.
Quantitative Data Summary
| Property | Phenytoin Free Acid | Phenytoin Sodium | Phenytoin Calcium (2:1) |
| Molecular Formula | C₁₅H₁₂N₂O₂ | C₁₅H₁₁N₂O₂·Na | (C₁₅H₁₁N₂O₂)₂·Ca |
| Molecular Weight | 252.27 g/mol | 274.25 g/mol | 542.60 g/mol |
| Intrinsic Solubility | ~25 µg/mL (at pH 6.5) | >70 mg/mL (in water) | < 5 µg/mL (Precipitates) |
| pKa | 8.4 | N/A (Salt Form) | N/A (Salt Form) |
| Clinical Bioavailability | Baseline (Slow absorption) | High (Rapid Dissolution) | Severely Reduced |
Clinical Relevance: The Excipient-Driven Bioavailability Crisis
The thermodynamic drive to form phenytoin calcium has profound clinical implications. The classic 1968 Brisbane intoxication outbreak perfectly illustrates this causality. Patients stabilized on phenytoin capsules suddenly exhibited severe toxicity when the manufacturer replaced the excipient calcium sulfate (CaSO₄) with lactose 4[4].
The Causality: In the original formulation, the highly soluble phenytoin sodium interacted with CaSO₄ in the gastrointestinal tract, precipitating into the insoluble phenytoin calcium salt and reducing systemic absorption. When lactose was used, this precipitation was bypassed, leading to massive spikes in bioavailability and subsequent toxicity. Today, this mechanism dictates strict clinical guidelines requiring a minimum 2-hour separation between phenytoin administration and calcium-based antacids (e.g., calcium carbonate) 5[5].
Fig 1. Mechanism of phenytoin calcium precipitation and resulting bioavailability reduction.
Cellular Mechanisms: Phenytoin and Intracellular Calcium Dynamics
Beyond macroscopic solubility, phenytoin exerts direct effects on cellular calcium signaling. While its primary antiepileptic mechanism is the blockade of voltage-gated sodium channels, its most common adverse effect—gingival overgrowth—is driven by calcium modulation.
Phenytoin acts on Calcium-Sensing Receptors (CaSR) and TRPA1 channels in human gingival fibroblasts 6[6]. This stimulation activates Phospholipase C (PLC), generating Inositol Triphosphate (IP3), which subsequently triggers a massive release of Ca²⁺ from the Endoplasmic Reticulum (ER) 7[7]. This elevated intracellular calcium cascade ultimately forces the extracellular matrix accumulation of collagen.
Fig 2. Intracellular calcium signaling pathway driving phenytoin-induced gingival overgrowth.
Experimental Workflows for Phenytoin-Calcium Profiling
To ensure scientific integrity, the following protocols are designed as self-validating systems to investigate API-excipient incompatibilities.
Workflow A: Titration and Precipitation Analysis
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Objective: Isolate and confirm the formation of the phenytoin calcium salt.
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Step 1 (Preparation): Dissolve 250 mg of phenytoin sodium in 100 mL of deionized water (pH ~10.5).
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Step 2 (Titration): Add 0.1 M CaCl₂ dropwise under continuous magnetic stirring at 25°C.
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Step 3 (Observation): Monitor the solution for sudden, irreversible turbidity.
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Causality & Validation: Titrating CaCl₂ forces the system to cross the Ksp of phenytoin calcium. To validate that the precipitate is not merely free acid (due to a localized pH drop), filter and dry the precipitate, then perform ¹H-NMR (in DMSO-d6). The absence of sodium-specific shifts and the confirmed coordination of the 5,5-diphenylhydantoinate anion with calcium self-validates the chemical identity 4[4].
Workflow B: Isothermal Microcalorimetry (Excipient Compatibility)
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Objective: Detect thermodynamic instability between phenytoin sodium and calcium excipients.
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Step 1 (Preparation): Blend phenytoin sodium powder with calcium sulfate (CaSO₄) in a 1:1 molar ratio.
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Step 2 (Hydration): Introduce exactly 10 µL of aqueous media to initiate the solid-state/liquid interface interaction.
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Step 3 (Measurement): Seal the ampoule and place it in an isothermal microcalorimeter set to 37°C.
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Causality & Validation: Microcalorimetry detects minute heat flows from bond formation. By running isolated phenytoin sodium and isolated CaSO₄ as parallel baselines, any exothermic or endothermic peak observed in the mixture is self-validated as a distinct chemical interaction (salt exchange) rather than a simple heat of solution.
Workflow C: In Vitro Dissolution Profiling (USP Apparatus 1)
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Objective: Quantify the macroscopic impact of calcium salt formation on drug release.
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Step 1 (Setup): Utilize USP Apparatus 1 (baskets) rotating at 50 rpm in 900 mL of purified water at 37°C.
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Step 2 (Formulation): Load gelatin capsules with a 2:1 ratio of excipient (Test: CaSO₄ vs. Control: Lactose) to phenytoin sodium.
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Step 3 (Sampling): Withdraw 5 mL aliquots at 5, 10, 15, 30, and 45 minutes, replacing the volume with fresh media.
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Causality & Validation: Quantify the dissolved phenytoin via HPLC (UV detection at 220 nm). Calculate the f2 similarity factor. If the release profile of the CaSO₄ formulation drops significantly below 85% in 15 minutes compared to the lactose control, the system self-validates that the microscopic salt exchange directly throttles macroscopic dissolution kinetics.
References
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An Update on the Mechanisms of Phenytoin Induced Gingival Overgrowth. The Open Dentistry Journal. Available at:[Link]
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Incorporation of Physiologically Based Pharmacokinetic Modeling in the Evaluation of Solubility Requirements for the Salt Selection Process: A Case Study Using Phenytoin. PMC (National Institutes of Health). Available at:[Link]
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Phenytoin-Induced Elevation of the Intracellular Calcium Concentration by Stimulation of Calcium-Sensing Receptors in Gingival Fibroblasts. SCIRP (Pharmacology & Pharmacy). Available at:[Link]
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Are Excipients Inert? Phenytoin Pharmaceutical Investigations with New Incompatibility Insights. Publishing at the Library (University of Alberta). Available at:[Link]
-
Browse Substances - precisionFDA. FDA. Available at:[Link]
-
Dilantin - Drug Summary. PDR.net. Available at:[Link]
Sources
- 1. Incorporation of Physiologically Based Pharmacokinetic Modeling in the Evaluation of Solubility Requirements for the Salt Selection Process: A Case Study Using Phenytoin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GSRS [precision.fda.gov]
- 3. guidechem.com [guidechem.com]
- 4. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 5. pdr.net [pdr.net]
- 6. opendentistryjournal.com [opendentistryjournal.com]
- 7. scirp.org [scirp.org]
